molecular formula C7H6F3NO2 B12287517 5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol

5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol

Cat. No.: B12287517
M. Wt: 193.12 g/mol
InChI Key: UJZISNFXYWSPIS-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol is a chemical compound that features a pyridine ring substituted with hydroxymethyl and trifluoromethyl groups. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology, but they generally follow the principles of radical trifluoromethylation and other established synthetic routes .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the pyridine ring .

Scientific Research Applications

5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical behavior. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol is unique due to the presence of both hydroxymethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications where these functional groups play a crucial role .

Properties

Molecular Formula

C7H6F3NO2

Molecular Weight

193.12 g/mol

IUPAC Name

5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)5-1-4(3-12)2-11-6(5)13/h1-2,12H,3H2,(H,11,13)

InChI Key

UJZISNFXYWSPIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1CO)C(F)(F)F

Origin of Product

United States

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